molecular formula C11H17BN2O2 B581265 (6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid CAS No. 1310404-14-8

(6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid

Cat. No. B581265
CAS RN: 1310404-14-8
M. Wt: 220.079
InChI Key: RRKLGORIKSNVSO-UHFFFAOYSA-N
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Description

“(6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C11H17BN2O2 . It is used in various chemical reactions and has a molecular weight of 220.08 .


Synthesis Analysis

The synthesis of pyridinylboronic acids, such as “(6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid”, often involves palladium-catalyzed cross-coupling reactions . The general procedure involves the use of a Pd catalyst and a base in a suitable solvent at a specific temperature for a certain duration . The yield of the reaction can vary depending on the specific conditions .


Molecular Structure Analysis

The molecular structure of “(6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid” consists of a pyridine ring attached to a boronic acid group and a methylpiperidine group . The boronic acid group is attached to the 2-position of the pyridine ring, and the methylpiperidine group is attached to the 6-position .


Chemical Reactions Analysis

Pyridinylboronic acids, such as “(6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid”, are often used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .


Physical And Chemical Properties Analysis

“(6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid” is a solid compound . It has a molecular weight of 220.08 and a molecular formula of C11H17BN2O2 . Further physical and chemical properties may depend on the specific conditions under which the compound is stored and used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of “(6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid” in chemical reactions often involves its role as a reagent in cross-coupling reactions . In these reactions, the boronic acid group on the pyridine ring undergoes transmetalation with the palladium catalyst, leading to the formation of a new carbon-carbon bond .

Future Directions

The future directions for the use of “(6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid” could involve its application in the synthesis of new chemical compounds and in the development of new reaction methodologies. Its use in Suzuki–Miyaura cross-coupling reactions suggests potential applications in the synthesis of complex organic molecules .

properties

IUPAC Name

[6-(4-methylpiperidin-1-yl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2/c1-9-5-7-14(8-6-9)11-4-2-3-10(13-11)12(15)16/h2-4,9,15-16H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKLGORIKSNVSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)N2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671266
Record name [6-(4-Methylpiperidin-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1310404-14-8
Record name [6-(4-Methylpiperidin-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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